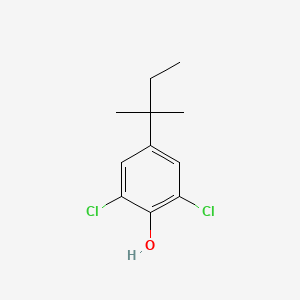

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

Descripción general

Descripción

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C11H14Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a 2-methylbutan-2-yl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol typically involves the chlorination of 4-(2-methylbutan-2-yl)phenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the chlorination reaction and minimize by-products.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms at the 2 and 6 positions undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Insights :

-

Steric hindrance from the tert-pentyl group reduces substitution rates at the 4 position.

-

Chlorine’s electron-withdrawing nature activates the ring for NAS but deactivates it toward electrophilic substitution .

Oxidation Reactions

The phenol moiety is susceptible to oxidation, forming quinones or other oxidized intermediates.

Research Findings :

-

Oxidative stability is lower compared to non-chlorinated phenols due to electron withdrawal by Cl atoms.

-

Quinone formation is favored under strong acidic conditions .

Reduction Reactions

Reduction typically targets the chlorine atoms or the aromatic ring.

Industrial Relevance :

-

Catalytic hydrogenation is preferred for dechlorination in large-scale processes .

-

Ring saturation is hindered by steric and electronic effects.

Comparative Reactivity Analysis

The compound’s reactivity diverges from simpler chlorophenols due to its tert-pentyl group:

| Parameter | 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | 2,6-Dichlorophenol |

|---|---|---|

| Substitution Rate | Slower (steric hindrance) | Faster |

| Oxidation Stability | Lower (electron withdrawal by Cl) | Moderate |

| Reduction Selectivity | High Cl removal | Mixed (Cl and ring reduction) |

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol serves as a precursor for synthesizing other chlorinated phenolic compounds. Its unique structure allows for the development of new materials with tailored properties.

Biology

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it valuable in formulations aimed at inhibiting microbial growth. It disrupts microbial cell membranes by increasing permeability, leading to cell death .

Medicine

- Therapeutic Investigations : Research is ongoing into its potential therapeutic effects, particularly in antimicrobial formulations. The compound's ability to combat various pathogens positions it as a candidate for developing new disinfectants and preservatives.

Industry

- Disinfectants and Preservatives : Utilized in industrial formulations for disinfectants and preservatives, it is effective against both Gram-positive and Gram-negative bacteria. Its broad-spectrum efficacy makes it suitable for various applications in healthcare and sanitation.

Antimicrobial Efficacy

A study demonstrated that formulations containing this compound significantly reduced bacterial load on contaminated surfaces compared to control groups. It was effective against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Toxicological Assessment

Toxicological evaluations indicate that while the compound is classified as a mild irritant, it does not meet criteria for persistent bioaccumulative toxic (PBT) substances. This suggests a favorable environmental profile regarding aquatic toxicity .

Mecanismo De Acción

The antimicrobial activity of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms.

Comparación Con Compuestos Similares

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol can be compared with other chlorinated phenols, such as:

2,4-Dichlorophenol: Similar antimicrobial properties but lacks the bulky 2-methylbutan-2-yl group, which may affect its solubility and reactivity.

2,6-Dichlorophenol: Lacks the 2-methylbutan-2-yl group, making it less hydrophobic and potentially less effective in disrupting microbial membranes.

4-Chloro-3,5-dimethylphenol: Contains different substituents, leading to variations in antimicrobial activity and chemical reactivity.

The unique combination of chlorine atoms and the 2-methylbutan-2-yl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Actividad Biológica

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C₁₁H₁₄Cl₂O. It features a phenolic structure characterized by two chlorine atoms at the 2 and 6 positions and a branched alkyl group (2-methylbutan-2-yl) at the 4 position. This unique configuration contributes to its significant biological activity , particularly its antimicrobial properties.

Antimicrobial Properties

The primary biological activity of this compound is its antimicrobial efficacy . Research indicates that this compound disrupts microbial cell membranes, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. The presence of chlorine atoms enhances its reactivity against various microorganisms, making it effective in applications such as disinfectants and preservatives.

The mechanism through which this compound exerts its antimicrobial effects involves:

- Interaction with Lipid Bilayers : The lipophilic nature of the compound allows it to penetrate microbial membranes.

- Disruption of Membrane Integrity : The phenolic hydroxyl group and chlorine atoms interact with phospholipids in the membrane, compromising its structural integrity.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other chlorinated phenols highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichloro-4-methylphenol | C₇H₆Cl₂O | Lacks branched alkyl group; simpler structure |

| 2-tert-butyl-4-methylphenol | C₁₁H₁₄O | Contains tert-butyl instead of dichlorination |

| 4-Chloro-3-methylphenol | C₇H₇ClO | Different chlorination site; less steric hindrance |

| 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | C₉H₈BrClF₃N | Contains bromine and nitro groups; distinct reactivity |

This table illustrates how the specific chlorination pattern and branched alkyl substituent in this compound enhance its antimicrobial efficacy compared to similar compounds.

Toxicity and Safety Considerations

While this compound is effective as an antimicrobial agent, it also poses potential toxicity risks. Studies indicate that exposure can lead to skin irritation and serious eye damage. Therefore, safety measures should be implemented when handling this compound in industrial or laboratory settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Effectiveness : A study demonstrated that the minimum inhibitory concentration (MIC) for this compound against various bacteria was significantly lower than that of other chlorinated phenols. For example, it showed potent activity against Pseudomonas aeruginosa and Bacillus subtilis at concentrations as low as 0.004%.

- Application in Disinfectants : Research has highlighted its application in formulating disinfectants for healthcare settings due to its broad-spectrum antimicrobial properties .

- Potential Use in Medicine : Investigations into its therapeutic effects suggest potential applications in treating infections caused by resistant strains of bacteria.

Propiedades

IUPAC Name |

2,6-dichloro-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c1-4-11(2,3)7-5-8(12)10(14)9(13)6-7/h5-6,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVAMJAIDPAKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322990 | |

| Record name | 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75908-77-9 | |

| Record name | NSC402629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlor-4-(1,1-dimethylpropyl)-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.